molecular formula C13H26O3 B14508064 3-Butyl-1,1-dimethoxyheptan-2-one CAS No. 62752-93-6

3-Butyl-1,1-dimethoxyheptan-2-one

Cat. No.: B14508064
CAS No.: 62752-93-6
M. Wt: 230.34 g/mol
InChI Key: MSCRBOUDODDHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1,1-dimethoxyheptan-2-one is an organic compound with the molecular formula C13H26O3 It is a branched hydrocarbon with a ketone functional group and two methoxy groups attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1,1-dimethoxyheptan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 1,1-dimethoxyheptan-2-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1,1-dimethoxyheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMSO for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butyl-1,1-dimethoxyheptan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1,1-dimethoxyheptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-1-heptanone: Similar structure but lacks the methoxy groups.

    1,1-Dimethoxyheptan-2-one: Similar structure but lacks the butyl group.

    3-Butyl-2-heptanone: Similar structure but with different positioning of the functional groups.

Uniqueness

3-Butyl-1,1-dimethoxyheptan-2-one is unique due to the presence of both the butyl group and the two methoxy groups attached to the first carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62752-93-6

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-butyl-1,1-dimethoxyheptan-2-one

InChI

InChI=1S/C13H26O3/c1-5-7-9-11(10-8-6-2)12(14)13(15-3)16-4/h11,13H,5-10H2,1-4H3

InChI Key

MSCRBOUDODDHOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C(=O)C(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.